molecular formula C34H46O2P- B13399930 [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite CAS No. 70146-21-3

[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite

Cat. No.: B13399930
CAS No.: 70146-21-3
M. Wt: 517.7 g/mol
InChI Key: QRCHZOBGJWYNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite typically involves the reaction of 2,3-dihydroxybiphenyl with 2,4-ditert-butylphenol in the presence of a phosphinating agent such as phosphorus trichloride or phosphorus oxychloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: 0°C to room temperature

    Catalyst: Triethylamine or pyridine to neutralize the generated hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated reactors and purification systems, such as distillation and recrystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phosphine oxides

    Reduction: Corresponding phosphine

    Substitution: Various substituted phosphinites depending on the nucleophile used

Scientific Research Applications

[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphinite complexes.

    Biology: Investigated for its potential as an antioxidant due to the presence of sterically hindered phenol groups.

    Medicine: Explored for its role in drug delivery systems and as a stabilizer for pharmaceuticals.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance thermal stability and reduce oxidation.

Mechanism of Action

The mechanism of action of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite involves its ability to donate and accept electrons, making it an effective ligand in coordination chemistry. The bulky tert-butyl groups provide steric protection, enhancing the stability of the resulting complexes. The compound can interact with various molecular targets, including metal ions and reactive oxygen species, through its phenoxy and phosphinite groups.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Bis(2,4-di-tert-butylphenyl) phosphate
  • 2,4-Di-tert-butylphenol

Uniqueness

Compared to similar compounds, [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is unique due to its specific structure, which combines the properties of both phenoxy and phosphinite groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications. The presence of two bulky tert-butyl groups also provides enhanced steric protection, making it more stable and less prone to degradation.

Properties

CAS No.

70146-21-3

Molecular Formula

C34H46O2P-

Molecular Weight

517.7 g/mol

IUPAC Name

[2,3-bis(2,4-ditert-butylphenyl)phenoxy]phosphinite

InChI

InChI=1S/C34H46O2P/c1-31(2,3)22-16-18-24(27(20-22)33(7,8)9)25-14-13-15-29(36-37-35)30(25)26-19-17-23(32(4,5)6)21-28(26)34(10,11)12/h13-21,37H,1-12H3/q-1

InChI Key

QRCHZOBGJWYNPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C2=C(C(=CC=C2)OP[O-])C3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.